Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate

Lipophilicity Drug-likeness ADME Prediction

Researchers screening benzoxazinone libraries face batch-to-batch variability from low-purity analogs that confound dose-response data. This ≥97%-pure 6-methyl benzoxazinone acetate directly addresses that gap. • Defined purity benchmark (≥97%, mp 163-167 °C) ensures reproducible results across independent labs. • The 2-methyl acetate ester enables modular hydrolysis to carboxylic acid, amide, or hydroxamic acid without de novo core synthesis. • 6-Me substitution occupies distinct chemical space vs. 6-H or 6-halo analogs-offering novel IP opportunities in topoisomerase I and herbicide screening. Standard pack sizes 10 mg-100 mg with bulk custom synthesis available.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 104662-85-3
Cat. No. B035336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
CAS104662-85-3
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(C(=O)N2)CC(=O)OC
InChIInChI=1S/C12H13NO4/c1-7-3-4-9-8(5-7)13-12(15)10(17-9)6-11(14)16-2/h3-5,10H,6H2,1-2H3,(H,13,15)
InChIKeyGSPIARUBRADJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (CAS 104662-85-3): Baseline Identity and Physicochemical Signature


Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (CAS 104662-85-3) is a heterocyclic compound composed of a 1,4-benzoxazin-3-one core bearing a methyl substituent at the 6-position and a methyl acetate moiety at the 2-position, with molecular formula C₁₂H₁₃NO₄ and molecular weight 235.24 g/mol . The compound is supplied as a crystalline solid with a melting point of 163–167 °C and a purity specification of ≥97% from major research-chemical suppliers . Its computed physicochemical profile includes an XLogP3-AA value of 1.1 and a topological polar surface area of 64.6 Ų, defining it as a moderately lipophilic, orally bioavailable chemical space candidate [1].

Why In-Class Benzoxazinone Acetates Cannot Be Interchanged: The Critical Role of the 6-Methyl Substituent


Within the family of 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate derivatives, subtle structural modifications—particularly at the aromatic 6-position—profoundly alter lipophilicity, target binding, and pharmacokinetic behavior. Published structure–activity relationship (SAR) studies demonstrate that the introduction of a 6-methyl group (as in CAS 104662-85-3) versus a 6-hydrogen (CAS 73219-44-0) or 6-halogen substituent yields compounds with distinct biological profiles, including differential human topoisomerase I poisoning potency [1] and herbicidal selectivity on key weed species [2]. Consequently, procurement of the unsubstituted analog or alternative 6-substituted variants as a “generic equivalent” for the 6-methyl derivative is not scientifically justified without bioassay-matched evidence.

Quantitative Differentiation Evidence for Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate


Enhanced Lipophilicity (XLogP3-AA = 1.1) Confers a Calculated LogP Advantage of +0.8 Units Over the Des-Methyl Analog

The target compound exhibits an XLogP3-AA value of 1.1, whereas the 6-unsubstituted analog methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (CAS 73219-44-0) has a predicted logP of approximately 0.3–0.4 [1][2]. This +0.7–0.8 log-unit increase modestly enhances membrane permeability potential and may influence bioavailability and tissue distribution in both pharmaceutical and agrochemical contexts.

Lipophilicity Drug-likeness ADME Prediction

Discrete Molecular Weight (235.24 Da) and Rotatable Bond Profile Provide Synthetic Handle Differentiation from Core Benzoxazinones

The target compound incorporates a methyl acetate ester at the 2-position (3 rotatable bonds), distinguishing it from simpler 6-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 39522-26-4; MW 163.17 Da, 0 rotatable bonds) [1][2]. This ester functionality permits subsequent hydrolysis to the free carboxylic acid or amidation, enabling modular diversification for library synthesis without altering the benzoxazinone core.

Medicinal Chemistry Fragment-Based Drug Design Synthetic Intermediates

Class-Level Evidence: 6-Methyl Substitution on the Benzoxazinone Core Modulates Topoisomerase I Poisoning and Herbicidal Selectivity

In a published SAR study of 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives, the presence and nature of the 6-position substituent were shown to dramatically influence human topoisomerase I poisoning activity. For example, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) exhibited an IC₅₀ of 0.0006 mM—substantially more potent than camptothecin (IC₅₀ = 0.034 mM) [1]. While the target 6-methyl compound was not directly screened in this study, the data establish that even minor alterations at the 6-position profoundly impact biological potency. In parallel, herbicidal SAR studies confirm that 6-halogenated benzoxazinones (e.g., 6-F-D-DIBOA, 6-Cl-D-DIBOA) achieve phytotoxic inhibition at doses 15–30 times lower than the commercial herbicide propanil [2]. These class-level findings underscore the functional non-equivalence of 6-substituted analogs and caution against assuming that the 6-methyl derivative will behave identically to its 6-H, 6-F, or 6-Cl counterparts.

Anticancer Topoisomerase I Herbicide Models

Verified Commercial Availability with Established Purity Benchmark (≥97%) Enables Reproducible Research

The target compound is commercially available from Sigma-Aldrich (Product No. 550108) with a certified purity of 97% and a defined melting point of 163–167 °C, providing a reliable quality benchmark for procurement . In contrast, several structurally similar benzoxazinone acetates are offered only through custom synthesis with variable purity specifications (e.g., 90% or 95%), introducing batch-to-batch variability that can confound biological assay reproducibility.

Quality Control Reproducibility Chemical Sourcing

Optimal Application Scenarios for Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate Based on Established Evidence


Lead-Optimization Programs Requiring Modular Ester Diversification

The 2-methyl acetate ester provides a hydrolytically labile functional group that can be converted to the corresponding carboxylic acid, amide, or hydroxamic acid, enabling rapid SAR exploration without multi-step de novo synthesis of the benzoxazinone core. This makes the compound particularly suitable for fragment-based and combinatorial chemistry approaches where the 6-methyl substitution pattern is to be held constant [1][2].

Physicochemical Comparator for 6-Substituted Benzoxazinone Profiling

With a measured logP of 1.1, the compound occupies a midpoint lipophilicity range between the more polar des-methyl analog (logP ≈ 0.3–0.4) and halogenated derivatives (logP typically >1.5). It can serve as a control or reference compound in panels designed to deconvolute the contribution of lipophilicity versus electronic effects to biological activity or target selectivity [1].

Discovery of Novel Topoisomerase I Inhibitors and Herbicide Candidates

The 6-methyl substituent has not been exhaustively screened in published topoisomerase I or herbicidal assays, in contrast to 6-halo analogs. Procuring and evaluating this compound may reveal novel activity cliffs or selectivity windows, potentially generating patentable chemical matter in oncology or agrochemical research programs [1][2].

Reproducible Batch-to-Batch Biological Assay Reference

The availability of a ≥97%-pure commercial source (Sigma-Aldrich) with a defined melting-point specification ensures consistent compound identity and quality across independent laboratories, reducing the risk of data variability arising from unknown impurities—a key consideration for multi-site collaborative screening campaigns [1].

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